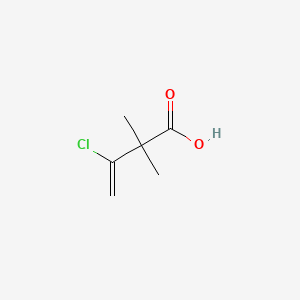
3-Chloro-2,2-dimethylbut-3-enoic acid
Vue d'ensemble
Description
3-Chloro-2,2-dimethylbut-3-enoic acid is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-butenoic acid with thionyl chloride (SOCl₂) to introduce the chloro group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.
Addition Reactions: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Oxidation Reactions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution Reactions: 3-Hydroxy-2,2-dimethylbut-3-enoic acid.
Addition Reactions: 3,4-Dibromo-2,2-dimethylbutanoic acid.
Oxidation Reactions: 3-Chloro-2,2-dimethylbutanoic acid.
Applications De Recherche Scientifique
3-Chloro-2,2-dimethylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-2,2-dimethylbut-3-enoic acid involves its interaction with various molecular targets. The chloro group and the double bond in the compound allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylbut-3-enoic acid: Similar structure but lacks the chloro group.
3-Chloro-2-methylbut-2-enoic acid: Similar structure but with a different position of the double bond and methyl group
Uniqueness
3-Chloro-2,2-dimethylbut-3-enoic acid is unique due to the presence of both a chloro group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-chloro-2,2-dimethylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBXJGLLUGUKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654080 | |
| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-75-3 | |
| Record name | 3-Chloro-2,2-dimethyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
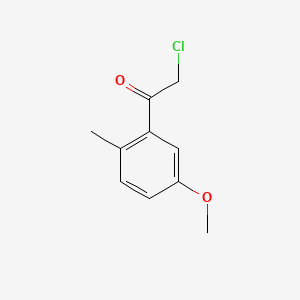
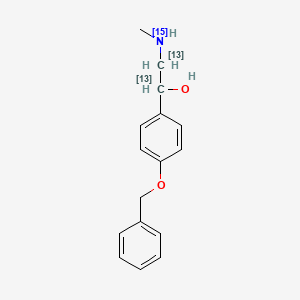
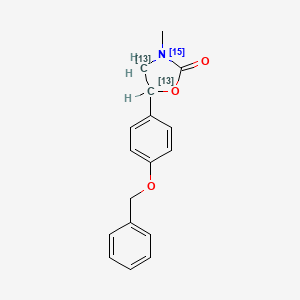
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
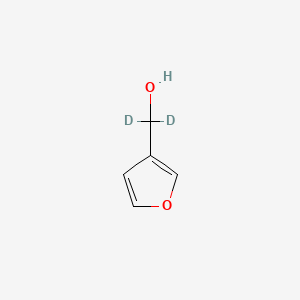
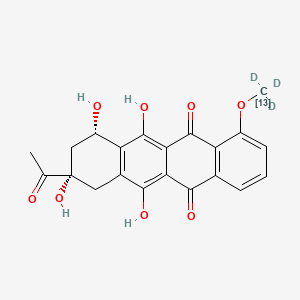
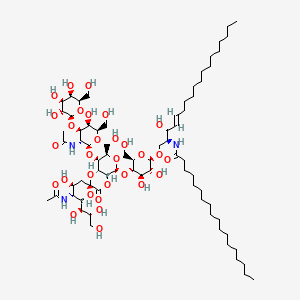
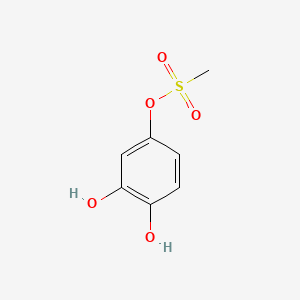
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

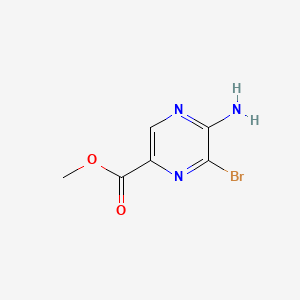

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
